
Quercetin 3-O-robinoside-7-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3-O-robinoside-7-O-glucoside is a flavonoid glycoside, a type of compound widely distributed in the plant kingdom. It is known for its antioxidant properties and is found in various fruits and vegetables. The compound has a molecular formula of C33H40O21 and a molecular weight of 772.66 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3-O-robinoside-7-O-glucoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation may involve the use of glycosyl donors and acceptors under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis process. it can be extracted from natural sources such as mulberry leaves and fruits using high-performance liquid chromatography (HPLC) methods .
Análisis De Reacciones Químicas
Types of Reactions
Quercetin 3-O-robinoside-7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Quercetin 3-O-robinoside-7-O-glucoside has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Quercetin 3-O-robinoside-7-O-glucoside involves its role as an antioxidant. It inhibits the activity of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines. This inhibition can lead to increased oxidative stress in certain cells, contributing to its therapeutic effects . The compound also interacts with various molecular targets, including signal transducers and activators of transcription, and phosphatidylinositol 4,5-bisphosphate 3-kinase .
Comparación Con Compuestos Similares
Quercetin 3-O-robinoside-7-O-glucoside can be compared with other similar flavonoid glycosides:
Quercetin 3-O-rutinoside-7-O-glucoside: Similar in structure but differs in the glycosylation pattern.
Quercetin 3-O-rhamnoside-7-O-glucoside: Another similar compound with a different sugar moiety.
Quercetin 7-glucoside: Lacks the additional glycosylation at the 3-position.
These compounds share similar antioxidant properties but differ in their specific biological activities and applications due to the variations in their glycosylation patterns.
Propiedades
Fórmula molecular |
C33H40O21 |
|---|---|
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |
Clave InChI |
SPUFXPFDJYNCFD-MSLGMOTCSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



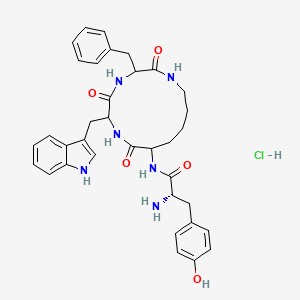
![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)
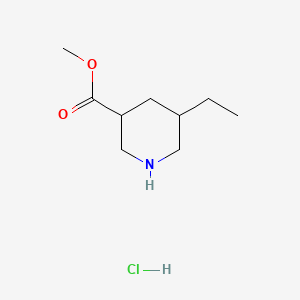
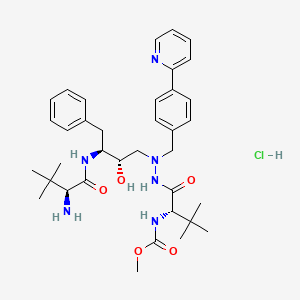

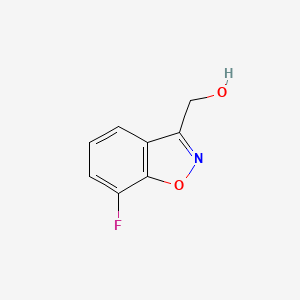


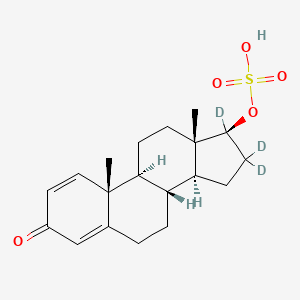
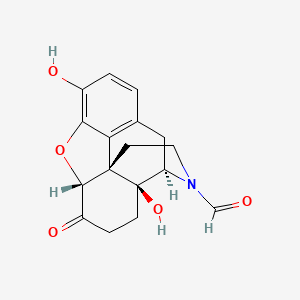


![1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B13450744.png)
